molecular formula C19H18N4O3 B2449121 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285533-09-6

3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2449121
CAS No.: 1285533-09-6
M. Wt: 350.378
InChI Key: LBZNVNLDOWFAEU-UDWIEESQSA-N
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Description

3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Amines.

  • Substitution: : Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its structural similarity to other biologically active compounds can help in understanding biological pathways.

Medicine

The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may also be exploited in the development of new materials.

Mechanism of Action

The mechanism by which 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and the phenyl groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazole derivatives: : Other pyrazole-based compounds with different substituents.

  • Phenyl derivatives: : Compounds containing phenyl rings with various functional groups.

  • Hydrazide derivatives: : Other hydrazide compounds with different substituents.

Uniqueness

What sets 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific combination of functional groups and the resulting reactivity and biological activity

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-26-16-9-5-14(6-10-16)17-11-18(22-21-17)19(25)23-20-12-13-3-7-15(24)8-4-13/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZNVNLDOWFAEU-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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